molecular formula C10H15BrClNO2 B5126097 [(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL](METHYL)AMINE HYDROCHLORIDE

[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL](METHYL)AMINE HYDROCHLORIDE

Cat. No.: B5126097
M. Wt: 296.59 g/mol
InChI Key: SYZULIPTQCLZCA-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethoxyphenyl)methylamine hydrochloride is a substituted phenethylamine derivative characterized by a brominated dimethoxyphenyl core linked to a methylamine group via a methyl bridge. Its molecular formula is C₁₁H₁₅BrNO₂·HCl, with a molecular weight of 312.61 g/mol (anhydrous). The compound features a 2-bromo substituent on a 4,5-dimethoxyphenyl ring, which distinguishes it from structurally related hallucinogens and anticancer agents .

Properties

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZULIPTQCLZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1Br)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE typically involves multiple steps. One common route includes the bromination of 4,5-dimethoxybenzyl alcohol, followed by the conversion of the resulting bromo compound to the corresponding amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as dichloromethane and reagents like hydrobromic acid and methylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent positions, pharmacological activity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Positions Key Activities/Applications Source Evidence
(2-Bromo-4,5-dimethoxyphenyl)methylamine HCl C₁₁H₁₅BrNO₂·HCl 2-Br, 4,5-(OCH₃) Under investigation; potential 5-HT₂ₐ agonism (inferred from analogs)
25B-NBOMe C₁₉H₂₂BrNO₃ 4-Br, 2,5-(OCH₃); ethanamine chain Potent hallucinogen (5-HT₂ₐ agonist); linked to toxicity and fatalities
(±)-4-Bromo-2,5-dimethoxybenzeneethanamine HCl (Nexus) C₁₀H₁₄BrNO₂·HCl 4-Br, 2,5-(OCH₃) Hallucinogen; analog of DOB hydrobromide
2-(2-Bromo-4,5-dimethoxyphenyl)ethylamine HCl C₁₀H₁₃BrNO₂·HCl 2-Br, 4,5-(OCH₃) Industrial-grade intermediate; limited pharmacological data
(2-Bromo-4,5-dimethoxyphenyl)acetic acid hydrazide derivatives Variable (e.g., C₁₁H₁₃BrN₂O₃) 2-Br, 4,5-(OCH₃) Anticancer activity (in vitro studies)

Key Differences and Implications

Substituent Position and Bioactivity: The 2-bromo-4,5-dimethoxy substitution in the target compound contrasts with the 4-bromo-2,5-dimethoxy pattern in 25B-NBOMe and Nexus hydrochloride. This positional isomerism significantly impacts receptor binding: 25B-NBOMe’s 4-bromo substitution enhances 5-HT₂ₐ affinity (~10-fold higher than LSD) , whereas the 2-bromo analogs lack direct hallucinogenicity data but may exhibit altered selectivity .

For example, 25B-NBOMe’s ethanamine chain facilitates cross-reactivity with monoamine transporters, contributing to its neurotoxicity . Derivatives with acetic acid hydrazide moieties (e.g., from ) demonstrate cytotoxic effects against cancer cell lines, highlighting the role of functional group modifications in redirecting activity from CNS targets to anticancer applications .

Safety and Toxicity :

  • NBOMe compounds (e.g., 25B-NBOMe) are associated with severe adverse effects, including seizures, hyperthermia, and fatalities at doses as low as 500 µg . In contrast, the target compound’s safety profile remains uncharacterized, though structurally related industrial intermediates (e.g., 2-(2-bromo-4,5-dimethoxyphenyl)ethylamine HCl) are handled with standard laboratory precautions .

Biological Activity

(2-Bromo-4,5-dimethoxyphenyl)methylamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C10H14BrClN2O2
  • Molecular Weight : 292.58 g/mol
  • CAS Number : 2250524

Biological Activity Overview

The biological activity of (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride primarily revolves around its interactions with various biological targets. Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Potential inhibition of inflammatory pathways has been noted.
  • Neuroprotective Effects : Some studies indicate possible benefits in neurodegenerative conditions.

Antitumor Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF712.50
NCI-H46042.30
Hep-23.25
P81517.82

These findings suggest that the compound may disrupt cellular processes critical for tumor growth and survival.

The mechanism by which (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with pathways involved in cell cycle regulation and apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Reference
(2-Bromo-4,5-Dimethoxyphenyl)MethylAmine Hydrochloride19.4523.8

These results suggest a dual mechanism where the compound can potentially reduce both acute and chronic inflammation.

Neuroprotective Effects

Emerging evidence suggests that (2-bromo-4,5-dimethoxyphenyl)methylamine hydrochloride may have neuroprotective properties. Animal models have indicated that it can mitigate oxidative stress and neuronal cell death, which are critical factors in neurodegenerative diseases.

Case Studies

  • Case Study on Cancer Treatment : In a controlled study involving MCF7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology.
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that administration of the compound significantly reduced swelling compared to control groups, supporting its anti-inflammatory claims.

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